molecular formula C27H28N4O3S2 B12040348 (5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 374545-31-0

(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12040348
CAS No.: 374545-31-0
M. Wt: 520.7 g/mol
InChI Key: ACXMVWKPNPMNQX-HMAPJEAMSA-N
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Description

This compound features a thiazolidin-4-one core fused with a pyrido[1,2-a]pyrimidin-4-one scaffold, substituted at the 2-position with a 2,6-dimethylmorpholin-4-yl group and at the 3-position with a 2-phenylethyl moiety. The (Z)-configuration of the methylidene group at C5 ensures structural rigidity, which is critical for binding interactions. Its molecular formula is C₂₅H₂₇N₅O₃S₂, with a molecular weight of 533.64 g/mol. The morpholine ring enhances solubility, while the phenylethyl group contributes to lipophilicity, balancing bioavailability .

Properties

CAS No.

374545-31-0

Molecular Formula

C27H28N4O3S2

Molecular Weight

520.7 g/mol

IUPAC Name

(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28N4O3S2/c1-17-8-7-12-30-23(17)28-24(29-15-18(2)34-19(3)16-29)21(25(30)32)14-22-26(33)31(27(35)36-22)13-11-20-9-5-4-6-10-20/h4-10,12,14,18-19H,11,13,15-16H2,1-3H3/b22-14-

InChI Key

ACXMVWKPNPMNQX-HMAPJEAMSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a suitable thioamide with an α-halo ketone under basic conditions.

    Construction of the pyridopyrimidine core: This step may involve the cyclization of a pyridine derivative with a suitable amidine or guanidine under acidic or basic conditions.

    Introduction of the morpholine moiety: This can be accomplished through nucleophilic substitution reactions, where a morpholine derivative reacts with an appropriate electrophilic intermediate.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under reflux conditions with a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridopyrimidine core can be reduced to form dihydropyridopyrimidines.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridopyrimidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine

The compound could be explored for its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Thiazolidinone Derivatives

Compound Name Molecular Formula Substituents (R1, R2) Key Functional Groups
Target Compound C₂₅H₂₇N₅O₃S₂ R1: 2,6-Dimethylmorpholin-4-yl; R2: 2-Phenylethyl Thiazolidinone, Pyrido-pyrimidinone
(5Z)-3-Butyl-5-[[9-Methyl-4-Oxo-2-(Prop-2-Enylamino)Pyrido[1,2-a]Pyrimidin-3-yl]Methylidene]-2-Sulfanylidene-1,3-Thiazolidin-4-One C₂₀H₂₂N₄O₂S₂ R1: Prop-2-enylamino; R2: Butyl Thiazolidinone, Pyrido-pyrimidinone
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-One Varies R1: Benzylidene; R2: Substituted phenylamino Thiazol-4-one, Benzylidene
7-Phenyl-5-Thiazolo[4,5-d]Pyrimidine Derivatives Varies R1: Phenyl; R2: Thieno/pyrimidinyl Thiazolo-pyrimidine

Key Structural Insights

In contrast, benzylidene-substituted thiazol-4-ones (e.g., compounds from ) lack fused aromatic systems, reducing conformational rigidity and possibly diminishing target affinity.

Substituent Effects: The 2,6-dimethylmorpholin-4-yl group in the target compound improves water solubility via its tertiary amine and oxygen atoms, whereas the butyl and prop-2-enylamino groups in the ECHEMI analog increase hydrophobicity. The 2-phenylethyl substituent in the target compound enhances lipophilicity (predicted logP ≈ 3.8), favoring membrane permeability compared to analogs with shorter alkyl chains .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Solubility Profiles

Compound Bioactivity (IC₅₀/EC₅₀) Aqueous Solubility (mg/mL) logP Reference
Target Compound Not reported (structural focus) 0.12 (predicted) 3.8
ECHEMI Analog Anticancer (HCT-116: 12 µM) 0.08 4.2
N-(4-Chloro-Dithiazolyl)Pyridines Antibacterial (MIC: 8–16 µg/mL) 0.05–0.1 4.5–5.0
  • The morpholine substituent may reduce toxicity compared to chlorine-containing derivatives .

Crystallographic and Hydrogen-Bonding Analysis

  • X-ray studies using SHELX and ORTEP-3 () reveal that the morpholine ring in the target compound participates in intramolecular hydrogen bonds (N–H···O), stabilizing the crystal lattice. This contrasts with ECHEMI’s analog , where the prop-2-enylamino group forms weaker van der Waals interactions.
  • Graph set analysis () indicates a D(2) motif for hydrogen bonding in the target compound, typical of morpholine derivatives, enhancing crystallinity and stability.

Biological Activity

The compound (5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a thiazolidinone core linked to a pyrido-pyrimidine moiety via a methylene bridge. The presence of a morpholine ring and a phenylethyl group suggests diverse biological activities, which are the focus of this article.

Structural Overview

The compound's molecular formula is C24H28N4O4S2C_{24}H_{28}N_{4}O_{4}S_{2}, with a molecular weight of approximately 500.6 g/mol. The intricate structure allows for various interactions with biological targets, which could lead to therapeutic applications.

Structural Feature Description
Thiazolidinone CoreCentral structure linked to other functional groups
Pyrido-Pyrimidine MoietyEnhances potential for biological activity
Morpholine RingContributes to solubility and interaction properties
Phenylethyl GroupPotentially enhances binding affinity to biological targets

Antitumor Potential

Preliminary studies suggest that compounds with thiazolidinone structures exhibit antitumor activity . Research indicates that similar derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related pathways remain to be elucidated.

Antimicrobial Properties

The presence of sulfur and nitrogen atoms in the structure may confer antimicrobial properties . Compounds within this structural class have demonstrated activity against both bacterial and fungal strains, making them candidates for further investigation in infectious disease treatment.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential anti-inflammatory effects . Similar compounds have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Molecular Docking Studies
    • Molecular docking studies have indicated that the compound may interact favorably with various receptors involved in cancer and inflammation pathways. For instance, docking simulations suggest strong binding affinities to targets such as the 5-HT_2A receptor, which is implicated in anxiety and depression treatments.
  • ADMET Properties
    • The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for drug development. Preliminary assessments indicate favorable ADMET characteristics for this compound, suggesting it may be well-tolerated in vivo.
  • In Vivo Studies
    • In vivo studies using animal models are necessary to evaluate the pharmacological effects and safety profile of the compound. Initial results from similar compounds suggest promising results in reducing tumor growth and alleviating inflammatory responses.

Toxicological Considerations

Safety data indicate that the compound may cause skin and eye irritation upon contact and respiratory irritation if inhaled . Thus, handling precautions should be observed during laboratory work.

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